1,2,6-Trimethylpyridinium

Description

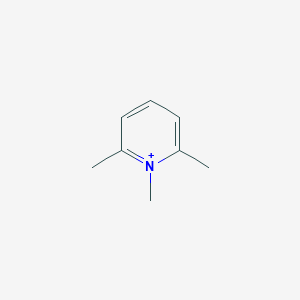

Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trimethylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINLZPLHQBBPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274590 | |

| Record name | 1,2,6-trimethylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33718-19-3 | |

| Record name | 1,2,6-trimethylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1,2,6 Trimethylpyridinium

Established Synthetic Routes to 1,2,6-Trimethylpyridinium Salts

The formation of this compound salts is primarily achieved through the quaternization of the nitrogen atom in 2,6-dimethylpyridine (B142122) (2,6-lutidine). This process involves the formation of a new carbon-nitrogen bond, and various methodologies have been developed to accomplish this transformation efficiently.

Alkylation Reactions in the Synthesis of this compound

Direct alkylation of 2,6-lutidine is the most common and straightforward method for the synthesis of this compound salts. This typically involves reacting 2,6-lutidine with a suitable methylating agent. The choice of the methylating agent is crucial as it determines the corresponding counterion of the resulting pyridinium (B92312) salt.

A general reaction scheme for the alkylation of 2,6-lutidine is as follows:

2,6-lutidine + CH₃-X → this compound⁺ X⁻

Where CH₃-X is the methylating agent and X⁻ is the counterion.

Commonly used methylating agents include methyl halides (e.g., methyl iodide) and dimethyl sulfate. The reaction of 2,6-lutidine with formaldehyde (B43269) has also been shown to result in the alkylation of one of the methyl groups. google.com

Counterion Exchange Methodologies for this compound

In many instances, the desired counterion for a specific application may not be directly accessible through the initial alkylation reaction. Therefore, counterion exchange (or metathesis) reactions are employed to replace the initial anion with a different one. This is a crucial step for tuning the physicochemical properties of the this compound salt, such as its solubility and stability.

A breakthrough in the synthesis of stable N-fluoropyridinium salts involved counterion exchange strategies to enhance stability. For instance, unstable pyridine (B92270)·F₂ complexes can undergo counteranion replacement with non-nucleophilic anions like triflate (OTf⁻) or tetrafluoroborate (B81430) (BF₄⁻) to generate stable N-fluoropyridinium salts. beilstein-journals.org This approach has been instrumental in developing a wide range of N-fluoropyridinium reagents with varying counterions to optimize solubility and reactivity.

| Initial Salt | Reagent for Exchange | Resulting Salt |

| This compound Iodide | Silver Triflate | This compound Triflate |

| This compound Bromide | Sodium Tetrafluoroborate | This compound Tetrafluoroborate |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. In the context of this compound synthesis, green chemistry principles are being applied to reduce waste and improve the sustainability of the process. chemimpex.com One area of focus is the use of this compound-based compounds as designer solvents or ionic liquids, which have potential applications in green chemistry due to their unique properties. solubilityofthings.com

Functionalization and Derivatization of the this compound Core

The derivatization of the this compound core allows for the synthesis of a vast library of compounds with diverse functionalities. These modifications can be targeted at the nitrogen atom or the pyridinium ring itself.

N-Alkylation and N-Arylation Strategies for this compound Derivatives

While the primary focus is on the 1-methyl derivative, the nitrogen atom of the pyridinium ring can be functionalized with a variety of alkyl and aryl groups. This N-functionalization further expands the chemical space of accessible pyridinium compounds.

N-Alkylation: This can be achieved by reacting the parent pyridine (2,6-lutidine) with different alkylating agents. For example, the use of trimethyloxonium (B1219515) tetrafluoroborate (Meerwein's salt) allows for the preparation of N-methoxypyridinium salts from the corresponding N-oxides. rsc.org

N-Arylation: The introduction of an aryl group at the nitrogen position is also a valuable transformation. Copper-catalyzed N-arylation of sulfoximines with aryl boronic acids is a known method. acs.org For N-aryl-2,4,6-trimethylpyridinium salts, an interesting NMR feature is the shielding effect exerted by the orthogonal N-aryl ring, which reverses the typical chemical shift order of the methyl protons. thieme-connect.de

Remote Functionalization at Pyridinium Ring Positions (Excluding Reactivity)

Beyond N-functionalization, the pyridinium ring itself can be modified at various positions. This allows for the introduction of different substituents, leading to a wide array of derivatives.

One common strategy involves the synthesis of substituted pyridines prior to quaternization. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) can be prepared by the bromination of 2,4,6-trimethylpyridine (B116444). beilstein-journals.org This dibrominated intermediate can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at the 3 and 5 positions. beilstein-journals.org

Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for the direct introduction of functional groups onto the pyridinium ring. For example, palladium-catalyzed fluorination of 8-methylquinoline (B175542) has been achieved using N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as the fluorine source. juniperpublishers.com This highlights the potential for selective functionalization at specific C-H bonds.

| Functionalization Position | Example of Functional Group |

| 3-position | Bromo, Aryl |

| 4-position | Chloro |

| 5-position | Bromo, Aryl |

Synthesis of Polymeric Systems Incorporating this compound Units

The integration of this compound cations into polymeric structures has been a subject of significant research, leading to the development of novel functional materials with unique electronic and structural properties. The primary strategy for creating these polymers involves the polycondensation of monomers containing the pre-formed this compound moiety. This approach allows for the direct incorporation of the charged pyridinium unit into the polymer backbone, yielding materials such as two-dimensional conjugated polymers (2DCPs) and ionic porous organic polymers.

A notable and innovative method for this purpose is the amphiphilic-pyridinium-assisted aldol-type interfacial polycondensation (AP-ATIP). researchgate.netresearchgate.netnih.govmpg.de This technique leverages the unique reactivity of N-alkyl-2,4,6-trimethylpyridinium monomers, where the methyl groups at the 2- and 6-positions are activated for aldol-type condensation reactions with multifunctional aldehydes. researchgate.net The synthesis is typically performed at an interface, such as an air/water or water/organic solvent interface, which facilitates the formation of highly ordered, crystalline 2D polymer sheets. researchgate.net

The process begins with the synthesis of amphiphilic N-alkyl-2,4,6-trimethylpyridinium (ATMP) monomers through the quaternization of 2,4,6-trimethylpyridine with a long-chain alkyl halide. researchgate.net These monomers, possessing a hydrophilic pyridinium head and a hydrophobic alkyl tail, self-assemble into an ordered monolayer at the water's surface. researchgate.netresearchgate.net This pre-organization is crucial as it enhances the condensation reactivity, enabling the polymerization to proceed under mild conditions. researchgate.netnih.gov The subsequent in-situ polycondensation with multifunctional aldehyde co-monomers, such as 2,5-dihydroxyterephthalaldehyde (B1588973) (DhTPA) or other aromatic aldehydes, results in the formation of robust, olefin-linked 2DCPs. researchgate.netresearchgate.net These polymers exhibit long-range molecular ordering and a well-controlled thickness. nih.gov

Another approach involves the synthesis of ionic vinylene-linked two-dimensional covalent organic frameworks (COFs) through a quaternization-promoted Knoevenagel condensation. researchgate.net In this strategy, the quaternization of the pyridine ring activates the attached methyl groups, which then react with multi-topic aromatic aldehyde derivatives. researchgate.net This method produces highly crystalline COFs with a characteristic honeycomb-like lattice structure and high surface areas. researchgate.net

The table below summarizes representative findings from the synthesis of these polymeric systems.

| Pyridinium Monomer | Co-monomer | Polymerization Method | Key Reaction Conditions | Resulting Polymer System | Reference |

|---|---|---|---|---|---|

| N-hexadecyl-2,4,6-trimethylpyridinium (HeTMP) | 2,5-dihydroxyterephthalaldehyde (DhTPA) | Amphiphilic-Pyridinium-Assisted Aldol-Type Interfacial Polycondensation (AP-ATIP) | Water subphase with trifluoroacetic acid, 80°C, 2 days | Olefin-linked 2D Conjugated Polymer (2DCP) | researchgate.net |

| N-dodecyl-2,4,6-trimethylpyridinium (DTMP) | Tris(4-formylphenyl)amine (TFPA) | Aldol-Type Interfacial Polycondensation | Self-assembled monolayer at water/o-DCB interface, mild conditions | Crystalline 2D Conjugated Polymer (2DCP) with large lateral size | researchgate.net |

| N-ethyl-2,4,6-trimethylpyridinium bromide (ETMP-Br) | Tris(4-formylphenyl)amine (TFPA) | One-pot Polycondensation | Dimethylformamide (DMF)/mesitylene solvent, 120°C, 3 days | Ionic Porous Organic Polymer (TE-POP) | rsc.org |

| N-ethyl-2,4,6-trimethylpyridinium halide | Multi-topic aromatic aldehydes | Quaternization-Promoted Knoevenagel Condensation | Not specified | Ionic Vinylene-Linked 2D Covalent Organic Framework (COF) | researchgate.net |

Advanced Spectroscopic and Structural Elucidation for Mechanistic Investigations of 1,2,6 Trimethylpyridinium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Dynamics

NMR spectroscopy is a powerful, non-destructive tool that probes the local magnetic fields around atomic nuclei, offering a wealth of information about molecular structure and dynamics. warwick.ac.uk For 1,2,6-trimethylpyridinium, various NMR techniques are employed to elucidate its features in both solution and the solid state.

Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the complex spectrum of this compound and its derivatives. wikipedia.org These techniques spread the NMR signals into two or more frequency dimensions, resolving overlapping peaks that are common in one-dimensional spectra. wikipedia.orgnationalmaglab.org

A COSY experiment on this compound would reveal scalar couplings between protons, for instance, confirming the connectivity between the methyl protons and the pyridinium (B92312) ring protons. An HSQC spectrum correlates the signals of directly bonded ¹H and ¹³C nuclei, providing a definitive map of the carbon skeleton and the protons attached to it. While specific multidimensional NMR studies solely focused on this compound are not extensively documented in dedicated publications, the application of these standard techniques is a routine procedure in the characterization of such organic cations. mdpi.com For example, in the characterization of 2,4,6-trimethylpyridinium picrate (B76445), ¹H and ¹³C NMR were used for structural confirmation. eurjchem.comresearchgate.net

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the positively charged nitrogen atom leads to a downfield shift of the ring protons and carbons compared to the neutral precursor, 2,6-dimethylpyridine (B142122).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Cation (Note: Exact chemical shifts can vary depending on the solvent and the counter-ion present. The data below is a generalized representation based on typical values for substituted pyridinium salts.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~4.2 | ~48 |

| C2-CH₃, C6-CH₃ | ~2.7 | ~22 |

| C3-H, C5-H | ~7.8 | ~128 |

| C4-H | ~8.2 | ~145 |

| C2, C6 | - | ~157 |

| C3, C5 | - | ~128 |

| C4 | - | ~145 |

Interactive Data Table: Click on column headers to sort.

Solid-state NMR (ssNMR) provides invaluable information about the structure, polymorphism, and intermolecular interactions of this compound in the solid phase. warwick.ac.uk Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions can be measured. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra of solid samples. warwick.ac.ukmdpi.comresearchgate.net

¹⁵N ssNMR is particularly insightful for studying the pyridinium nitrogen. The chemical shift tensor of the ¹⁵N nucleus is highly sensitive to its local environment, including hydrogen bonding and anion-cation interactions. mdpi.comresearchgate.net Studies on related pyridinium compounds have shown that the principal components of the ¹⁵N chemical shift tensor change significantly upon protonation and in response to the nature of the counter-ion. mdpi.comresearchgate.netfu-berlin.de For this compound salts, ¹⁵N ssNMR can be used to probe the geometry of hydrogen bonds and the degree of charge transfer in the solid state.

¹³C and ¹H ssNMR are also used to characterize the crystalline forms of this compound salts. Differences in the crystallographic environment of the cations can lead to distinct chemical shifts, allowing for the identification and quantification of different polymorphs.

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. libretexts.org For derivatives of this compound, DNMR can be used to investigate conformational changes, such as restricted rotation around single bonds or the dynamics of intermolecular interactions.

For instance, if a bulky substituent is present on the nitrogen atom, the rotation around the N-substituent bond might be slow enough to be studied by variable temperature NMR. At low temperatures, separate signals might be observed for different conformers. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. Analysis of the lineshape as a function of temperature allows for the determination of the activation energy and rate of the exchange process. libretexts.org

Furthermore, proton exchange processes, such as the exchange of the N-H proton in protonated 2,4,6-trimethylpyridine (B116444) with solvent protons, can be studied using DNMR techniques. nih.govacs.org The rate of this exchange is often dependent on factors like temperature, concentration, and the nature of the solvent and counter-ion.

Solid-State NMR Characterization of this compound Architectures

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Intermolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to changes in bond strength, molecular symmetry, and intermolecular interactions, making them ideal for studying this compound salts.

The vibrational spectrum of the this compound cation is characterized by a series of bands corresponding to the stretching and bending modes of the pyridinium ring and the methyl groups. The positions and intensities of these bands can be significantly influenced by the nature of the counter-ion. nih.gov This is due to the strong electrostatic interactions and potential hydrogen bonding between the cation and the anion.

For example, in a study of 2,4,6-trimethylpyridinium picrate, the FT-IR and Raman spectra revealed the presence of intermolecular hydrogen bonds between the pyridinium N-H group and the oxygen atoms of the picrate anion. eurjchem.comresearchgate.net The vibrational frequencies of the N-H stretching mode are particularly sensitive to the strength of this hydrogen bond.

Table 2: Selected FT-IR and Raman Vibrational Frequencies (cm⁻¹) for 2,4,6-Trimethylpyridinium Picrate eurjchem.comresearchgate.net

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| N-H stretch | 3235 | 3236 | Hydrogen bonding between N-H and picrate oxygen |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Pyridinium ring C-H vibrations |

| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 | Methyl group C-H vibrations |

| C=C/C=N stretch | 1638, 1559 | 1640, 1562 | Pyridinium ring stretching modes |

| NO₂ asymmetric stretch | 1530 | 1532 | Picrate anion nitro group |

| NO₂ symmetric stretch | 1335 | 1338 | Picrate anion nitro group |

Interactive Data Table: Click on column headers to sort.

The study of a series of this compound salts with different anions (e.g., halides, tetrafluoroborate (B81430), perchlorate) would show systematic shifts in the vibrational frequencies of the cation, providing a measure of the relative strength of the anion-cation interactions.

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights. nih.govfrontiersin.org While specific in situ studies focused on reactions involving this compound are not widely reported, the technique has significant potential in this area.

For instance, the synthesis of this compound via the N-methylation of 2,6-dimethylpyridine could be monitored using in situ FT-IR or Raman spectroscopy. By tracking the disappearance of the vibrational bands of the reactants and the appearance of the bands of the product, the reaction kinetics and the presence of any transient intermediates could be determined.

Furthermore, if this compound is used as a catalyst or a phase-transfer agent, in situ vibrational spectroscopy could be employed to study its role in the catalytic cycle. Changes in the vibrational spectrum of the cation during the reaction could indicate its interaction with substrates or intermediates, providing direct evidence for the reaction mechanism. The development of techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) and time-resolved spectroscopy opens up possibilities for studying reactions at interfaces and on very short timescales. nih.govfrontiersin.org

Spectroscopic Signatures of Anion-Cation Interactions in this compound Salts

X-ray Crystallography and Neutron Diffraction for Precise Molecular and Supramolecular Structures of this compound

The precise determination of molecular and supramolecular structures is fundamental to understanding the chemical and physical properties of materials. For this compound, X-ray crystallography has been the primary tool for elucidating its three-dimensional architecture in the solid state. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Single-crystal X-ray diffraction studies on various salts of this compound have revealed key structural features. For instance, the crystal structure of 4-hydroxy-1,2,6-trimethylpyridinium chloride monohydrate (C₈H₁₂NO⁺·Cl⁻·H₂O) has been determined, showcasing a monoclinic system with the space group P2₁/n. In this structure, the pyridinium cation, the chloride anion, and the water molecule are linked by a network of hydrogen bonds. Specifically, O—H···Cl hydrogen bonds create zigzag chains of alternating water molecules and chloride ions, which are further connected to the cation through an O—H···O hydrogen bond and weak C—H···Cl interactions. A similar isomorphous structure is observed for the 4-hydroxy-1,2,6-trimethylpyridinium bromide monohydrate salt (C₈H₁₂NO⁺·Br⁻·H₂O). rsc.org

In the context of coordination complexes, the structure of bis(this compound) tetrabromidocuprate(II) (C₁₆H₂₄Br₄CuN₂) has been elucidated. mdpi.comrsc.org This compound exhibits a structural phase transition from a square-planar to a flattened-tetrahedral geometry for the CuBr₄²⁻ anion, a phenomenon influenced by temperature and intermolecular forces. nih.gov The ordered arrangement of the this compound cation plays a role in these structural dynamics. nih.govcapes.gov.br

Interactive Data Table: Crystallographic Data for this compound Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-Hydroxy-1,2,6-trimethylpyridinium chloride monohydrate | C₈H₁₂NO⁺·Cl⁻·H₂O | Monoclinic | P2₁/n | 8.2548(11) | 8.4781(9) | 13.6714(18) | 99.064(6) | 944.8(2) | 4 |

| 4-Hydroxy-1,2,6-trimethylpyridinium bromide monohydrate rsc.org | C₈H₁₂NO⁺·Br⁻·H₂O | Monoclinic | P2₁/n | 8.4796(4) | 8.5874(6) | 13.8479(9) | 99.504(4) | 994.53(11) | 4 |

| bis(this compound) tetrabromidocuprate(II) (100 K) mdpi.com | C₁₆H₂₄Br₄CuN₂ | Monoclinic | C1 2/m 1 | 13.0879(12) | 9.4953(10) | 8.7957(9) | 113.631(6) | 1001.41(18) | 2 |

| bis(this compound) tetrabromidocuprate(II) (295 K) rsc.org | C₁₆H₂₄Br₄CuN₂ | Triclinic | P-1 | 8.0517(2) | 9.3247(3) | 16.4524(5) | 75.997(2) | 1088.97(6) | 2 |

Note: The data for bis(this compound) tetrabromidocuprate(II) is presented at two different temperatures, reflecting different phases.

While X-ray diffraction is powerful, it has limitations in precisely locating hydrogen atoms due to their low scattering cross-section. Neutron diffraction overcomes this limitation, as it interacts with the atomic nucleus and is particularly sensitive to lighter elements like hydrogen. mdpi.comfu-berlin.de This makes it an invaluable tool for studying hydrogen bonding, proton transfer, and the dynamics of molecular groups. Although specific neutron diffraction studies on this compound were not found in the surveyed literature, studies on other pyridinium salts, such as pyridinium perrhenate (B82622) and pyridinium hexafluorophosphate, have successfully employed this technique. researchgate.netresearchgate.net These studies have provided detailed insights into phase transitions and the reorientational dynamics of the pyridinium cation. researchgate.net A neutron diffraction study of a fluorinated pyridinium saccharinate demonstrated significant C-H bond shortening, showcasing the precision of this method. osti.gov Such studies on this compound could offer a more refined understanding of its hydrogen bonding networks and the behavior of its methyl groups.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.orgacs.org The assembly of this compound cations in the solid state is governed by a variety of non-covalent interactions, which act as supramolecular synthons to guide the formation of predictable structural motifs.

Aromatic π–π stacking is another significant interaction that influences the assembly of pyridinium-based structures. In the crystal of 4-hydroxy-1,2,6-trimethylpyridinium chloride monohydrate, weak π–π stacking interactions are observed between adjacent pyridinium rings, with a centroid-to-centroid separation of 3.5175(15) Å. These interactions contribute to the cohesion of the crystal structure by linking the hydrogen-bonded chains.

The choice of counter-anion plays a crucial role in the resulting supramolecular assembly. The anion's size, shape, and charge can influence the coordination geometry and the packing of the cations. This is evident in the structures of bis(this compound) halocuprate(II) salts, where the interplay between the organic cation and the inorganic anion leads to interesting thermochromic properties. nih.govcapes.gov.br The structure of various pyridinium salts shows that the anion type can control the coplanarity of the cation, which in turn affects the material's properties. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science, as different polymorphs can exhibit distinct physical and chemical properties. Studies on various pyridinium salts have revealed the existence of polymorphism. For example, 2-chloro-1-methylpyridinium (B1202621) triiodide has been shown to crystallize in two different monoclinic space groups, P2₁/n and P2/c, with the primary difference being the symmetry of the triiodide anion. mdpi.com Similarly, pyridine-2,6-dicarboxylic acid exhibits a new polymorph where salt formation is favored over the more common carboxylic acid dimerization. rsc.org While extensive studies on the polymorphism of this compound itself are not widely reported, the existence of different crystal structures for bis(this compound) tetrabromidocuprate(II) at different temperatures suggests temperature-induced phase transitions that can be considered a form of polymorphism. mdpi.comrsc.org The compound [2,4,6-trimethylpyridinium][BF₄] is also known to exhibit a rich polymorphism with four structural phase transitions. researchgate.net

Co-crystallization involves incorporating two or more different neutral molecules into a single crystal lattice and is a powerful strategy in crystal engineering to modify the properties of solid materials. nih.gov The precursor to the this compound cation, 2,4,6-trimethylpyridine, has been used as a halogen-bond acceptor in co-crystallization studies with 1,4-diiodotetrafluorobenzene. oup.com These studies show that monotopic pyridine (B92270) derivatives tend to form discrete supramolecular assemblies through C–I···N halogen bonds. oup.com

A study involving the co-crystallization of a 1:1:1 ratio of 1,2,3-trimethylpyridinium, this compound, and CuCl₂ resulted in the formation of mixed-cation crystals of (TMP)₂CuCl₄. capes.gov.br Structure determination revealed the presence of the CuCl₄ dianion with a mix of 1,2,3-TMP and 1,2,6-TMP cations, with occupancies of 0.85 and 0.15, respectively. capes.gov.br This indicates that a solid solution is formed rather than a compound with a defined composition, and the presence of this cationic disorder was found to stabilize the low-temperature phase and suppress the thermochromic transition observed in the pure (1,2,6-TMP)₂CuCl₄ salt. nih.govcapes.gov.br

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 1,2,6 Trimethylpyridinium

Reaction Pathways of the Pyridinium (B92312) Cation: Nucleophilic and Electrophilic Attack

The electron-deficient nature of the pyridinium ring, accentuated by the positive charge on the nitrogen atom, makes it susceptible to nucleophilic attack. iust.ac.ir Conversely, electrophilic attack on the ring is generally unfavorable. In reactions involving the pyridinium cation, it typically behaves as an electrophile or as a precursor to radical species.

The aromatic stability of the pyridinium ring means that ring-opening reactions are not spontaneous and require specific conditions, typically involving a strong nucleophilic attack that overcomes the aromaticity. For the 1,2,6-trimethylpyridinium cation, nucleophilic addition is directed primarily to the C4 (γ) position and, to a lesser extent, the sterically hindered C2 and C6 (α) positions. iust.ac.ir

The reaction often commences with the addition of a nucleophile to form a less stable dihydropyridine (B1217469) intermediate. beilstein-journals.org For instance, the reaction of pyridinium salts with cyclic 1,3-diones in the presence of a base leads to the formation of such intermediates, which can then undergo further transformations. beilstein-journals.org

A classic example of pyridinium ring-opening is the Zincke reaction, where pyridinium salts with a 2,4-dinitrophenyl or similar electron-withdrawing group on the nitrogen react with primary or secondary amines. This process involves nucleophilic attack at the C2 position, followed by cleavage of the C2-N bond to open the ring, ultimately forming a Zincke aldehyde and releasing the original amine from the N-substituent. While this specific reaction is defined by the N-substituent, the general principle of nucleophilic attack leading to ring cleavage represents a potential degradation pathway for other pyridinium salts under harsh conditions with potent nucleophiles.

The stability of the this compound cation, which lacks a strong electron-withdrawing group on the nitrogen that would facilitate departure, makes its ring less prone to opening compared to classic Zincke salts. Degradation would likely require forcing conditions, such as high temperatures and highly reactive nucleophiles, to initiate the formation of a dihydropyridine adduct that could potentially undergo subsequent fragmentation.

Pyridinium salts are recognized as effective radical precursors, typically through single-electron transfer (SET) processes. researchgate.netacs.org The this compound cation can accept an electron, often under photochemical or electrochemical conditions, to form the corresponding 1,2,6-trimethylpyridinyl radical. This neutral radical species is a key intermediate in various synthetic transformations. rsc.org

The radical chemistry involving pyridinium cations can proceed via two main pathways:

Formation of a Pyridinyl Radical: Single-electron reduction of the this compound cation yields a neutral radical. This process is fundamental to many photoredox catalytic cycles where the pyridinium salt acts as an electron acceptor. rsc.org

Attack by External Radicals: The electron-deficient pyridinium ring is susceptible to attack by nucleophilic radicals. mdpi.comscripps.edu This reaction, known as the Minisci reaction, typically involves the addition of an alkyl radical to the heteroaromatic base. mdpi.com For the this compound cation, such an attack would preferentially occur at the C4 position due to the steric hindrance at the C2 and C6 positions.

Furthermore, the methyl groups of this compound can participate in hydrogen abstraction reactions. The presence of a strong radical initiator or a highly reactive species can lead to the abstraction of a hydrogen atom from one of the C-methyl or N-methyl groups, generating a benzyl- or alkyl-type radical centered on the pyridinium scaffold. The reactivity for hydrogen atom abstraction generally follows the stability of the resulting radical. Abstraction from the N-methyl group is a plausible pathway, leading to a radical that can engage in further coupling or rearrangement reactions. Studies on related systems, such as the reaction of OH radicals with aldehydes, highlight the importance of hydrogen abstraction in radical-mediated processes.

Ring-Opening and Degradation Mechanisms of this compound (excluding environmental fate)

Photoreactivity and Excited State Chemistry of this compound

The photochemical behavior of pyridinium salts is rich and varied, involving electron transfer, rearrangements, and cycloadditions, often proceeding from an excited state of the cation. researchgate.net

Upon absorption of UV light, the this compound cation can be promoted to an electronically excited state. In this state, it is a more potent oxidant and can readily accept an electron from a suitable electron donor in a process known as photoinduced electron transfer (PET). ucdavis.edu This PET event results in the formation of the 1,2,6-trimethylpyridinyl radical and the radical cation of the donor molecule. rsc.org

PET reactions involving pyridinium salts are synthetically valuable. For example, research has shown that 2,4,6-trimethylpyridinium tosylate can act as a proton source in the PET reactions of dicyanoethene derivatives, influencing the diastereoselectivity of the products formed after the initial electron transfer. nih.gov The efficiency and outcome of these PET reactions are highly dependent on the medium, with solid glass matrices significantly retarding back-electron transfer compared to conventional solvents. ucdavis.edu Preliminary laser flash photolysis studies on related pyridinium salts have identified transient species arising from their excited states. nih.govsciforum.net

While the this compound cation itself is relatively stable to photorearrangement, its derivatives, particularly pyridinium ylides, undergo facile and synthetically useful photochemical transformations. scispace.comchimia.ch N-iminopyridinium ylides, which can be conceptually derived from the parent pyridinium cation, are well-known to rearrange upon UV irradiation to form 1,2-diazepines. chemrxiv.org

This ring-enlargement reaction is believed to proceed through an excited singlet state, leading to an electrocyclic ring closure to form a transient 1,7-diazanorcaradiene intermediate, which then opens to the seven-membered diazepine (B8756704) ring. scispace.com For a derivative of this compound, the methyl groups at positions 2 and 6 would be expected to direct the regioselectivity of this rearrangement, potentially blocking insertion at these sites and favoring a specific diazepine isomer. chemrxiv.org

Other photochemical reactions of pyridinium salts include photohydration and phototransposition. researchgate.net Irradiation of N-alkylpyridinium salts in water can lead to the formation of azabicyclic hydration products. researchgate.net Additionally, dearomative cycloaddition reactions between pyridinium ylides and other molecules, such as bicyclobutanes, can occur without the need for photochemistry, but related photochemical skeletal rearrangements of the products are possible. rsc.org

Photoinduced Electron Transfer Involving this compound

Electrochemical Redox Behavior of this compound

The electrochemical properties of pyridinium cations are of significant interest for applications in areas such as electrocatalysis and ionic liquids. The redox behavior of this compound is primarily characterized by the reduction of the pyridinium cation.

The reduction is generally an irreversible process that occurs at a negative potential, corresponding to the transfer of an electron to the π-system of the pyridinium ring to form a short-lived pyridinyl radical. researchgate.net The presence of electron-donating methyl groups on the ring increases the electron density, making the this compound cation more difficult to reduce compared to unsubstituted pyridinium. This is reflected in a more negative cathodic potential limit.

Density Functional Theory (DFT) calculations on substituted 2,6-dimethylpyridinium cations provide insight into the electrochemical stability of these systems. nsmsi.ir The electrochemical window (ECW), defined as the difference between the anodic potential limit (APL) and the cathodic potential limit (CPL), is a key measure of the voltage range over which the ionic liquid is stable. For pyridinium-based ionic liquids, the ECW is significantly influenced by substituents on the ring. Electron-donating groups tend to result in a wider electrochemical window, making them potentially more suitable as electrolytes in certain electrochemical applications. nsmsi.ir The reduction of N-methyl pyridinium ions at a glassy carbon electrode can lead to the formation of a passivating organic film on the electrode surface. researchgate.net

| Substituent (X at C4) | Cathodic Potential Limit (CPL) / V | Anodic Potential Limit (APL) / V | Electrochemical Window (ECW) / V |

|---|---|---|---|

| H | -1.89 | 2.33 | 4.22 |

| Me (analogous to 1,2,4,6-tetramethylpyridinium) | -1.95 | 2.37 | 4.32 |

| NH₂ | -2.09 | 2.22 | 4.31 |

| Cl | -1.74 | 2.45 | 4.19 |

| CN | -1.50 | 2.75 | 4.25 |

| NO₂ | -1.28 | 2.93 | 4.21 |

Cyclic Voltammetry and Chronoamperometry of this compound

The electrochemical behavior of the this compound cation is primarily investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. These methods provide critical insights into the redox potentials, electron transfer kinetics, and the stability of the species formed upon reduction.

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time in a cyclical manner. When applied to pyridinium salts, CV can reveal the potential at which the cation undergoes reduction. The electrochemical reduction of aqueous pyridinium and N-methyl pyridinium ions has been studied on various electrodes, including glassy carbon, gold, and platinum. nih.gov For pyridinium salts in general, the reduction involves a one-electron transfer to the pyridinium cation, generating a neutral pyridinyl radical. researchgate.netrecercat.cat

The characteristics of the CV profile are highly dependent on the experimental conditions. The reduction potential of pyridinium, for instance, is significantly influenced by the electrode material. On a platinum electrode, the reduction potential is approximately -0.58 V versus a standard calomel (B162337) electrode (SCE), whereas on silver, gold, and copper electrodes, the potential shifts to be about 400 mV more negative. rsc.org The reduction potential is also modulated by the substituents on the pyridine (B92270) ring. d-nb.info Studies on N-arylpyridinium salts have shown reduction waves around -0.6 V vs RHE on copper electrodes. acs.org The reversibility of the voltammetric wave provides information about the stability of the generated radical. A chemically reversible wave, where both cathodic (reduction) and anodic (oxidation) peaks are present and well-defined, suggests that the pyridinyl radical is stable on the timescale of the CV experiment. recercat.cat Conversely, an irreversible wave, characterized by the absence of a corresponding oxidation peak, indicates that the radical species undergoes rapid subsequent chemical reactions. nih.govacs.org For example, the electrochemical reduction of some N-methyl pyridinium ions on glassy carbon has been found to be irreversible. nih.gov

Table 1: Illustrative Electrochemical Reduction Data for Various Pyridinium Salts This table presents data for related pyridinium compounds to illustrate typical electrochemical behavior, as specific CV data for this compound was not available in the cited sources.

| Compound | Electrode | Solvent / Electrolyte | Reduction Potential (Ered) | Reversibility | Citation |

| Pyridinium | Platinum | Aqueous | -0.58 V vs. SCE | Reversible on Pt | rsc.org |

| Pyridinium | Ag, Au, Cu | Aqueous | ~ -0.98 V vs. SCE | - | rsc.org |

| N-methyl pyridinium | Glassy Carbon | Aqueous | - | Irreversible | nih.gov |

| Pyridinium trifluoroacetate | - | Acetonitrile (B52724) | ~ -0.6 V vs. Ag+/Ag | Reversible | recercat.cat |

| N-tolylpyridinium chloride | Copper | 0.1 M KHCO₃ (aq) | ~ -0.6 V vs. RHE | Irreversible | acs.org |

| Glycosyl pyridinium salts | - | Aqueous | -0.9 to -1.4 V vs. SCE | - | d-nb.info |

Chronoamperometry is another electrochemical technique employed to study the processes occurring at the electrode surface. researcher.life In this method, the electrode potential is stepped to a value sufficient to initiate the reduction of the this compound cation, and the resulting current is monitored as a function of time. researchgate.net The shape of the current-time (i-t) transient provides information about the kinetics of the electron transfer and any coupled chemical reactions. For a simple diffusion-controlled process, the current decays according to the Cottrell equation. Deviations from this behavior can indicate other processes, such as the adsorption of products onto the electrode surface or subsequent reactions of the electrogenerated radical. researchgate.net While specific chronoamperometric studies on this compound were not detailed in the provided sources, this technique would be instrumental in determining the diffusion coefficient of the cation and investigating the mechanism of follow-up reactions of the pyridinyl radical. researcher.liferesearchgate.net

Formation of Radical Species via Electrochemical Reduction of this compound

The primary transformation pathway for the this compound cation under electrochemical reduction is the formation of a neutral radical species. This occurs via a single-electron transfer (SET) from the electrode to the cation, producing the 1,2,6-trimethylpyridinyl radical. recercat.cat

C₈H₁₂N⁺ + e⁻ → C₈H₁₂N• (this compound cation + electron → 1,2,6-trimethylpyridinyl radical)

This pyridinyl radical is a neutral, delocalized species whose stability and subsequent reactivity are central to the mechanistic understanding of pyridinium electrochemistry. recercat.cat The fate of this radical is highly dependent on the reaction conditions, including the solvent, electrolyte, electrode material, and the presence of other reactive species.

Several transformation pathways for the electrochemically generated pyridinyl radical have been identified:

Dimerization: A common fate for pyridinyl radicals is dimerization, where two radicals couple to form a stable dimer. researchgate.net The reduction of N-alkyl pyridinium cations can lead to various dimer structures, which may undergo subsequent rearrangements. acs.org This is often the predominant pathway in the absence of other radical trapping agents.

Film Formation: The reduction of certain pyridinium salts can lead to the formation of a film on the electrode surface. acs.org This suggests that the radical species can polymerize or adsorb strongly, passivating the electrode and leading to the disappearance of the reduction wave in subsequent voltammetric scans. acs.org

Reaction with Other Radicals: The pyridinyl radical can be intercepted by other radical species present in the solution. This reactivity has been harnessed in synthetic chemistry to achieve novel functionalization of the pyridine ring. researchgate.netrecercat.cat

Hydrogen Evolution: In aqueous solutions, pyridinium ions can be involved in alternative mechanisms for the hydrogen evolution reaction, where the radical's interaction with protons and water plays a key role. rsc.org

It is noteworthy that the direct detection of the pyridinyl radical can be challenging. For instance, surface-enhanced Raman spectroelectrochemistry studies of pyridinium solutions did not show evidence for a pyridinyl radical, suggesting it may be a transient intermediate that is rapidly consumed in subsequent reactions under those specific conditions. rsc.org However, other analyses have shown that the radical can have significant kinetic stability, allowing it to be observed and utilized. recercat.cat

Applications in Advanced Materials Science and Chemical Processes Based on 1,2,6 Trimethylpyridinium

Utilization in Ionic Liquids and Molten Salts for Synthesis and Catalysis

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and a smaller inorganic or organic anion. wikipedia.orgjscimedcentral.com Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive as "green" solvents and catalysts in chemical reactions. jscimedcentral.comrsc.org The 1,2,6-trimethylpyridinium cation is one of many organic cations used to create these novel solvent systems. chim.it

This compound-Based Ionic Liquids in Organic Transformations

Ionic liquids based on the this compound cation have been investigated for their utility in various organic transformations. The structure of the cation, along with the choice of anion, influences the IL's properties and its effectiveness in a given reaction. chim.it Pyridinium-based ILs, in general, are valued for their potential in a wide range of chemical processes, including transition-metal-mediated catalysis and biocatalysis. tubitak.gov.trscispace.com

Research has shown that the nature of the cation, including the presence and position of alkyl groups on the pyridine (B92270) ring, can significantly affect the physicochemical properties of the ionic liquid, such as its viscosity and interaction with other molecules. acs.org For instance, pyridinium-based ionic liquids have been synthesized and applied to enhance the stability of enzymes like Candida rugosa lipase (B570770) in methanol-water solvent systems, demonstrating their potential to improve biocatalytic processes. tubitak.gov.tr

Role of this compound in Green Solvent Systems

The "green" aspect of ionic liquids stems from their low volatility, which reduces air pollution compared to traditional volatile organic solvents. jscimedcentral.comgaspublishers.com While the environmental impact of all ionic liquids is a subject of ongoing research, their potential as recyclable and less hazardous alternatives is a key driver for their development. jscimedcentral.comgaspublishers.com

The this compound cation contributes to the formation of ionic liquids that can serve as environmentally benign solvent systems. jscimedcentral.comchim.it These ILs can dissolve a wide array of organic, inorganic, and organometallic compounds, facilitating various chemical reactions under milder conditions and often with improved product isolation and catalyst recycling. rsc.orgscispace.com The tunability of the cation-anion pair allows for the design of ionic liquids with specific solvent properties tailored to a particular chemical transformation, aligning with the principles of green chemistry. jscimedcentral.com

Integration into Polymer Chemistry and Functional Materials

The this compound moiety can be incorporated into polymer structures to create functional materials with tailored properties. These materials find applications in areas such as polyelectrolytes and membrane technologies.

Synthesis of Polyelectrolytes Incorporating this compound Moieties

Polyelectrolytes are polymers with repeating units that bear an electrolyte group, which can be cationic or anionic. researchgate.netnih.gov These polymers are of interest for a wide range of applications due to their unique physicochemical properties in solution and as solid materials. researchgate.netkampermanlab.com

The synthesis of polyelectrolytes containing the this compound cation can be achieved through various polymerization techniques. rsc.org For example, quaternization of polymers containing pyridine groups with methylating agents can introduce the this compound functionality. The resulting cationic polyelectrolytes can exhibit interesting properties, such as the ability to form complexes with oppositely charged polymers or nanoparticles, leading to new materials for applications in electronics and biomedicine. kampermanlab.comntno.org The presence of the charged pyridinium (B92312) group influences the polymer's solubility, viscosity, and interaction with other molecules and surfaces. researchgate.net

Membrane Technologies Utilizing this compound-Functionalized Polymers

Polymer membranes are crucial for a variety of separation processes, including water treatment, gas separation, and industrial applications. mdpi.comnih.gov Functionalizing these membranes with specific chemical groups can enhance their performance in terms of selectivity, permeability, and resistance to fouling. researchgate.net

Polymers functionalized with this compound can be used to create advanced membranes. The cationic nature of the pyridinium group can be exploited to create ion-exchange membranes for the separation of specific ions from aqueous solutions. nih.gov These functionalized membranes can exhibit tailored interactions with charged species, enabling high-precision separations that are essential for a circular economy and clean energy technologies. nih.gov The strategic functionalization of membrane channels can significantly augment their accuracy and efficiency in distinguishing between different ions and molecules. rsc.org

Role in Catalytic Systems and Reaction Promotion

The this compound cation, often as part of a salt with a non-coordinating anion, plays a significant role in various catalytic systems and as a reaction promoter.

Salts such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) triflate and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430) are well-known electrophilic fluorinating reagents. researchgate.netcymitquimica.comchemimpex.comsigmaaldrich.com These reagents are employed in a variety of organic synthesis reactions to introduce fluorine atoms into molecules. juniperpublishers.com For instance, they have been used in palladium-catalyzed C-H fluorination reactions, acting either as a direct source of electrophilic fluorine ("F+") or as an oxidant in the catalytic cycle. beilstein-journals.orgnih.gov

The this compound salt can also act as a promoter in other types of reactions. For example, N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate has been used in conjunction with a cobalt catalyst to promote the addition of fluorous solvents to olefins. researchgate.net In some palladium-catalyzed reactions, these pyridinium salts can serve as a bystanding oxidant. beilstein-journals.org Furthermore, 2,4,6-trimethylpyridinium chlorochromate has been developed as a chemoselective oxidizing agent for the conversion of alcohols to aldehydes and ketones. researchgate.net

The utility of these salts in catalysis is often attributed to the stability of the this compound cation and the specific properties of the associated anion, which can influence the reactivity and selectivity of the transformation. cymitquimica.comchemimpex.com

Research Findings on 1-Fluoro-2,4,6-trimethylpyridinium Salts in Catalysis

| Catalyst/Reagent System | Reaction Type | Role of Pyridinium Salt | Substrate Example | Outcome | Reference |

| Pd(II) catalyst, Orthanilic acid (TDG) | ortho C-H fluorination | Bystanding F+ oxidant or electrophilic fluorinating reagent | Benzaldehydes | Direct fluorination with broad substrate scope. beilstein-journals.org | beilstein-journals.org |

| Cobalt(II)(salen) complex | Z-selective oxidative isomerization | Oxidant (Me3NFPY•OTf) | Allyl ethers | Excellent yields and high geometric control of Z-enol ethers. researchgate.net | researchgate.net |

| Organoselenium catalyst, TEMPO | Oxidative allylic fluorination | Oxidant and fluorine source (TMFP-OTf) | Various allylic substrates | Good to excellent yields of allylic fluorides. researchgate.net | researchgate.net |

| Pd(II) complexes | Ar-CF3 bond-forming reductive elimination | Promoter | (L~L)Pd(II)(Ar)(CF3) | Good to excellent yields of Ar-CF3 coupled products. researchgate.net | researchgate.net |

| Pd(OAc)2 | Benzylic C-H bond fluorination | F+ source | 8-methylquinoline (B175542) | Highly effective, affording 82% isolated yield. juniperpublishers.com | juniperpublishers.com |

| Catalyst 1, (Me2SiH)2O | Hydroalkoxylation of olefins | Promoter (Me3NFPY•BF4) | 4-allyl-1,2-dimethoxybenzene | 81% yield of the desired product. researchgate.net | researchgate.net |

This compound as a Phase Transfer Catalyst

Application in Electrochemical Energy Storage and Conversion

The electrochemical properties of this compound-based compounds make them relevant for applications in energy storage and conversion, specifically as electrolyte components and as subjects for fundamental charge transfer studies.

An electrolyte is a critical component of any electrochemical cell, providing the medium for ion transport between the anode and cathode. The ideal electrolyte possesses high ionic conductivity, a wide electrochemical stability window (ESW), and chemical stability. wikipedia.orgresearchgate.net The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. wikipedia.orgfrontiersin.org

Pyridinium-based ionic liquids are investigated for these applications, and derivatives of this compound have shown particular promise. 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is noted as an effective electrolyte component that enhances ionic conductivity and stability, which are crucial for advanced battery technologies. The stability of the this compound cation contributes to a wider operating window, while its salt forms can ensure high mobility of charge-carrying ions. While specific ionic conductivity values for this compound salts are not widely reported, typical ionic liquids used in electrochemistry exhibit conductivities in the range of 1-50 mS/cm at room temperature. researchgate.net

The study of electron transfer is fundamental to understanding and developing redox-active materials for applications like batteries and molecular electronics. scispace.com A molecule's ability to accept or donate electrons is central to these processes. Pyridinium cations can participate in electron transfer and proton-coupled electron transfer (PCET) reactions. nih.govscispace.com

The this compound moiety has been involved in studies of charge transfer phenomena, often as a component in a more complex system. For example, the addition of 2,4,6-trimethylpyridine (B116444) (the neutral precursor to the cation) was found to mediate electron transfer processes between fullerenes and naphthols by promoting the electron-donor ability of the naphthol and influencing the back electron transfer pathway. acs.org In another study, the irreversible character of a redox process was demonstrated in the presence of 2,4,6-trimethylpyridine, which acted as a weak base, highlighting the role of the pyridinium structure in proton/electron loss pathways. acs.org

Furthermore, coordination complexes involving the this compound cation, such as (1,2,6-TMP)₂CuCl₄, have been synthesized and studied. chemrxiv.orgresearchgate.net While these studies primarily focused on structural and thermochromic properties, such systems are inherently built on the electronic and charge-transfer interactions between the organic cation and the inorganic anion. Computational studies on related copper complexes with 2,4,6-trimethylpyridinium ligands suggest that the geometry imposed by the bulky ligands alters the redox potentials of the metal center, which can be modeled to predict reactivity in oxidation-reduction reactions. These findings underscore the role of the this compound structure in modulating the electronic environment critical for charge transfer processes.

Theoretical and Computational Investigations of 1,2,6 Trimethylpyridinium

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution, energy levels, and geometry. These calculations are fundamental for predicting the reactivity and bonding characteristics of the 1,2,6-trimethylpyridinium cation.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. arxiv.org DFT studies on related substituted pyridinium (B92312) compounds, such as 2,4,6-trimethylpyridinium picrate (B76445) (TMPPc), have been performed using the B3LYP functional with a 6-311G(d,p) basis set to elucidate their electronic properties. mdpi.comeurjchem.com Such studies are instrumental in understanding the electronic characteristics of the this compound cation.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. scirp.org The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.orgeurjchem.com For analogous pyridinium derivatives, DFT calculations have been used to determine these parameters, providing insights into their electronic behavior. scirp.orgrsc.org

Global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, in a study of 2,4,6-trimethylpyridinium picrate, these parameters were calculated to understand its reactivity profile. eurjchem.com

Table 1: Calculated Electronic Properties of a Representative Substituted Pyridinium Salt (2,4,6-Trimethylpyridinium Picrate)

| Parameter | Value | Reference |

| HOMO Energy | -6.8 eV | eurjchem.com |

| LUMO Energy | -3.2 eV | eurjchem.com |

| Energy Gap (ΔE) | 3.6 eV | eurjchem.com |

| Chemical Hardness (η) | 1.8 eV | eurjchem.com |

| Chemical Softness (S) | 0.56 eV⁻¹ | eurjchem.com |

| Electrophilicity (ω) | 3.9 eV | eurjchem.com |

Note: Data is for 2,4,6-trimethylpyridinium picrate as a model for substituted trimethylpyridinium salts.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular systems. These methods are particularly useful for understanding the subtle details of chemical bonding. Studies on complexes involving substituted pyridines and other molecules have been carried out using ab initio calculations at the MP2/6-31+G(d,p) level of theory. tandfonline.com These investigations shed light on the nature of intermolecular interactions, such as hydrogen bonding, involving the pyridinium ring. tandfonline.com

The bonding within the this compound cation itself is characterized by the delocalized π-system of the aromatic ring and the covalent bonds between the ring atoms and the methyl groups. Ab initio calculations can provide detailed information on bond lengths, bond angles, and vibrational frequencies, which are fundamental to understanding the molecule's structure and stability. cdnsciencepub.com Furthermore, these methods have been employed to study π⁺-π⁺ stacking interactions between substituted pyridinium ions, revealing the nature of these non-covalent interactions that can influence the solid-state packing and aggregation behavior of this compound salts. researchgate.net

In a study of complexes between hydrogen halides and 4-substituted pyridines, ab initio calculations have demonstrated how the nature of the hydrogen bond can range from traditional to proton-shared and ionic, depending on the proton affinity of the pyridine (B92270) derivative. tandfonline.com Such insights are crucial for understanding the interactions of the this compound cation with anions and solvent molecules.

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MESP map displays regions of positive and negative potential on the electron density surface of the molecule. For the this compound cation, the MESP is expected to show a significant region of positive potential localized around the pyridinium ring, particularly on the nitrogen atom and the ring protons.

MESP analysis of various pyridine derivatives has shown that electronegative substituents and heteroatoms create regions of negative potential (red areas), while electropositive regions (blue areas) are typically found around hydrogen atoms attached to the ring. mdpi.comresearchgate.net In the case of the this compound cation, the positive charge is formally on the nitrogen atom, leading to a strong positive potential in this region. The methyl groups, being electron-donating, would slightly modulate this potential distribution.

The MESP provides a visual representation of how the cation will interact with anions and polar solvent molecules. The positive regions of the cation will be attracted to the negative regions of anions or the lone pairs of solvent molecules, guiding the formation of ion pairs and solvation shells.

Ab Initio Methods for Understanding Bonding in this compound

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of time-dependent phenomena such as solvation and aggregation. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual molecules and analyze their collective behavior.

The solvation of the this compound cation is a key factor influencing its behavior in solution. Pyridinium-based ionic liquids are known to be soluble in a range of solvents, from polar to nonpolar, due to the presence of both charged and nonpolar domains in their structure. MD simulations of pyridinium-based ionic liquids have been used to study their thermodynamic and structural properties in various solvents, such as acetonitrile (B52724). researchgate.net

In a polar solvent like water, the this compound cation would be expected to be solvated through strong ion-dipole interactions between the positively charged pyridinium ring and the negative end of the water dipole (the oxygen atom). MD simulations can reveal the structure of the solvation shell, including the number of solvent molecules in the first solvation shell and their orientation around the cation. acs.org

In a nonpolar solvent, the solvation would be less favorable and driven by weaker van der Waals interactions. The methyl groups on the pyridinium ring would play a more significant role in the interaction with nonpolar solvent molecules. The unique solubility characteristics of pyridinium-based ionic liquids are a direct consequence of this dual nature.

In the condensed phase, the this compound cation will interact strongly with its counter-ion. These anion-cation interactions can lead to the formation of ion pairs and larger aggregates, which can significantly affect the physical and chemical properties of the salt. chemrxiv.org MD simulations are a powerful tool to study these phenomena at a molecular level. arxiv.orgresearchgate.netacs.org

The structure of the ion pair will depend on the nature of the anion. Small, charge-dense anions are expected to form tight ion pairs, while larger, more diffuse anions will lead to looser associations. rsc.org MD simulations of pyridinium-based ionic liquids have shown that the anion can be located preferentially above the plane of the pyridinium ring, interacting with the delocalized positive charge. arxiv.org

At higher concentrations, these ion pairs can further associate to form larger aggregates. nih.gov The aggregation behavior is influenced by a balance of electrostatic interactions, van der Waals forces, and solvophobic effects. arxiv.org Studies on related pyridinium salts have shown that the length of alkyl chains on the cation can influence the formation of nanostructures in the liquid state. uevora.pt While this compound has short methyl groups, the principles of aggregation driven by ion-pairing and solvophobic effects would still apply. rsc.org

Solvation Dynamics of this compound in Polar and Nonpolar Solvents

Mechanistic Insights from Computational Studies of this compound Reactions

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions and physical transformations. For pyridinium compounds, theoretical studies, often employing Density Functional Theory (DFT), offer deep insights into reaction pathways, transition states, and the electronic effects governing their reactivity. acs.orgnih.govsci-hub.se While detailed computational studies on the chemical reactivity of this compound are not extensively documented in publicly available research, significant theoretical work has been conducted on its structural transformations and on the reactivity of closely related isomers. researchgate.netresearchgate.net This research allows for an understanding of the fundamental principles that govern the behavior of the this compound cation in various processes. Investigations into related compounds, such as the 2,4,6-trimethylpyridinium isomer used in fluorination reactions, have computationally identified key steps like oxidative addition as potentially rate-determining, showcasing the predictive power of these theoretical methods. nih.govicm.edu.pl

Transition State Analysis for Reactions Involving this compound

Transition state analysis is fundamental to understanding the kinetics and feasibility of a chemical reaction or conformational change. It involves identifying the highest energy structure along a reaction pathway, the transition state, the energy of which determines the activation barrier for the process.

Computational studies have been applied to understand the transition states of physical transformations involving the this compound cation. A notable example is the thermochromic structural phase transition in (this compound)₂CuX₄ (where X = Cl, Br) salts. researchgate.net These compounds undergo a transformation from a low-temperature square-planar CuX₄²⁻ geometry to a high-temperature flattened-tetrahedral geometry. researchgate.net The transition state for this solid-state transformation is conceptualized as the point of maximum structural reorganization between these two phases. The transformation is driven by the weakening of C–H···X hydrogen bonds at higher temperatures, which in turn reduces the ligand-ligand repulsion within the CuX₄²⁻ anion, allowing the geometry to change. researchgate.net This provides a rare example of such a phase transformation occurring in the absence of stronger N-H hydrogen bonding. researchgate.net

Another area where transition state analysis is crucial is in understanding conformational isomerism, such as the rotation around single bonds. While direct data for this compound is limited, studies on related N-substituted pyridinium salts with methyl groups at the 2 and 6 positions provide valuable insights. The rotation around the C(sp³)–N(sp²) bond has a measurable energy barrier that can be studied by dynamic NMR and computational methods. core.ac.uk The transition state for this rotation is a high-energy conformation where steric hindrance between the N-alkyl substituent and the methyl groups at positions 2 and 6 is maximized. The table below, based on data for related compounds, illustrates the activation parameters for such a rotational barrier, highlighting how computational models can quantify the energetic cost of these conformational changes. core.ac.uk

| Compound (N-substituent on 2,6-dimethylpyridinium derivative) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 1-(1-hydroxybutan-2-yl)-2,6-dimethylpyridinium | 58.6 ± 1.3 | -14.2 ± 4.2 | 62.8 ± 0.1 |

| 1-(1-hydroxybutan-2-yl)-2-ethyl-6-methylpyridinium | 59.4 ± 0.8 | -13.8 ± 2.6 | 63.5 ± 0.1 |

| 1-(1-hydroxybutan-2-yl)-2,6-diethylpyridinium | 59.0 ± 1.7 | -15.1 ± 5.3 | 63.5 ± 0.2 |

This interactive table presents activation parameters for the rotation around the C–N bond in related N-substituted pyridinium salts, providing an analogy for the types of conformational barriers that could be studied in this compound. Data sourced from a study on N-(1-hydroxybutan-2-yl)pyridinium salts. core.ac.uk

Reaction Coordinate Mapping for this compound Transformations

Reaction coordinate mapping involves charting the energy of a system as it evolves from reactants to products, passing through transition states and intermediates. This provides a detailed topographical view of the potential energy surface of a transformation.

For the structural phase transition in (this compound)₂CuX₄, the reaction coordinate can be visualized as the continuous geometric change of the CuX₄²⁻ anion from square-planar to tetrahedral. researchgate.net Computational mapping of this process would show the energy of the crystal lattice as a function of key geometric parameters, such as the bond angles within the anion. The process is initiated by thermal energy, which allows the system to overcome the energetic barrier separating the two stable phases. The stability of the low-temperature square-planar phase is attributed to C-H···X hydrogen bonding that mitigates ligand-ligand repulsion. researchgate.net As temperature increases, increased vibrational motion weakens these interactions, and the system follows the coordinate towards the more sterically favorable flattened-tetrahedral geometry. researchgate.net

| Phase | Temperature | Anion Geometry | Key Stabilizing Interaction |

| Low-Temperature Phase | Lower T | Square-Planar | C-H···X Hydrogen Bonding |

| High-Temperature Phase | Higher T | Flattened-Tetrahedral | Steric preference (reduced ligand-ligand repulsion) |

This interactive table summarizes the key features of the two phases in the structural transformation of (this compound)₂CuX₄ salts, illustrating the start and end points of the transformation coordinate. researchgate.net

In the context of chemical reactions, such as the fluorination reactions involving the related N-fluoro-2,4,6-trimethylpyridinium salts, computational mapping is essential for understanding complex multi-step mechanisms. nih.govnih.gov For instance, in a Pd-catalyzed fluorination of free amines, DFT studies mapped out the energy profile of the catalytic cycle. nih.gov These studies suggested that the oxidative addition of the C-H bond to the palladium center was the turnover-determining step, providing a detailed energetic landscape of the reaction coordinate. nih.gov Such mapping helps rationalize experimental observations, like the effect of additives, and aids in the design of more efficient catalytic systems. While this specific research was not on the 1,2,6-isomer, it exemplifies how reaction coordinate mapping provides critical mechanistic details for pyridinium compounds.

Advanced Analytical Techniques for Research Oriented Characterization of 1,2,6 Trimethylpyridinium in Complex Matrices

Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Derivative Analysis

Chromatographic techniques are fundamental in assessing the purity of 1,2,6-trimethylpyridinium and analyzing its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for these purposes.

Method Development for Quantitative Analysis of this compound in Reaction Mixtures

The quantification of this compound in reaction mixtures is crucial for monitoring reaction kinetics, yield, and purity. HPLC, particularly when coupled with mass spectrometry, provides a sensitive and specific method for this analysis. A robust method was developed for the quantification of the related compounds 1-methylpyridinium (1-MP) and 1,4-dimethylpyridinium (B189563) (1,4-DMP) in rat plasma and tissue homogenates, which can be adapted for this compound. uj.edu.pl

The method utilizes a C18 reversed-phase column with an isocratic mobile phase, offering a balance between resolution and analysis time. uj.edu.pl Detection by tandem mass spectrometry (MS/MS) in the positive ion mode ensures high selectivity and sensitivity, with a limit of quantification reported at 0.05 µg/mL in plasma for the analogous compounds. uj.edu.pl

For compounds like this compound, which exist as cations, ion-pair chromatography is another powerful HPLC technique. unt.eduslideshare.net This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column. nih.gov The choice of the ion-pairing agent, its concentration, and the mobile phase pH are critical parameters to optimize for achieving desired retention and peak shape. slideshare.net

Table 1: Exemplar HPLC-MS/MS Method Parameters for Pyridinium (B92312) Compound Analysis

| Parameter | Value |

| Chromatography System | HPLC with tandem mass spectrometry (LC-MS/MS) |

| Column | Aquasil C18 (or equivalent reversed-phase) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | Typically 0.2-0.5 mL/min |

| Injection Volume | 5-20 µL |

| Detection | Triple quadrupole mass spectrometer with Heated Electrospray Ionization (HESI) |

| Ionization Mode | Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

This table is a composite based on typical methods for analogous pyridinium compounds and may require optimization for this compound. uj.edu.pl

Gas chromatography is generally less suitable for the direct analysis of ionic compounds like this compound due to their low volatility. However, GC-MS is invaluable for assessing the purity of its neutral precursor, 2,4,6-trimethylpyridine (B116444) (collidine), which is a common starting material in its synthesis. The presence of unreacted starting material or side-products from the synthesis can be readily detected and quantified by GC-MS. epa.govresearchgate.net The electron ionization (EI) mass spectrum of 2,4,6-trimethylpyridine is well-characterized, with a prominent molecular ion peak (m/z 121) and characteristic fragment ions. nih.govnist.gov

Speciation Studies of this compound in Chemical Systems

Speciation analysis, which involves the separation and quantification of different chemical forms of an element or compound, is critical for understanding the behavior of this compound in various chemical environments. researchgate.netnih.gov In the context of this compound, speciation may refer to its association with different anions, its potential to form aggregates, or its presence alongside other related pyridinium species in a mixture.

Ion chromatography is a particularly effective technique for the speciation of ionic compounds. waters.com It utilizes ion-exchange columns to separate analytes based on their charge and affinity for the stationary phase. This allows for the separation of this compound from other cations that might be present in a sample.

Furthermore, HPLC methods, as described in the previous section, can be employed to separate different pyridinium-based ionic liquids from one another, effectively performing a speciation analysis of a complex mixture. Current time information in Madison County, US. The retention times of different pyridinium cations will vary based on their substitution patterns and interactions with the stationary and mobile phases, enabling their individual quantification.

Mass Spectrometry (ESI-MS, MALDI-TOF) for Molecular Identification and Fragmentation Pathways (beyond basic ID)

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its derivatives. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are soft ionization techniques that allow for the analysis of the intact cation.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its adducts. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Isotopic pattern analysis is a powerful feature of HRMS. While natural abundance isotopes of carbon and nitrogen will be present in the mass spectrum of this compound, the introduction of specific isotopes can be a deliberate strategy for analytical purposes. For instance, the synthesis of this compound with a bromine-containing counter-ion would introduce a characteristic isotopic signature (due to the nearly equal abundance of 79Br and 81Br), which can serve as a marker for the compound in complex mixtures. asianpubs.org Similarly, isotope enrichment with deuterium (B1214612) (2H) or carbon-13 (13C) in the N-alkyl group can facilitate its identification in mass spectrometric analyses.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound Adducts

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.org This is invaluable for confirming the structure of this compound and its adducts by analyzing their fragmentation patterns.

The fragmentation of pyridinium ions often involves cleavage of the bonds to the quaternary nitrogen. For N-alkyl pyridinium compounds, a common fragmentation pathway is the loss of the alkyl group. In the case of this compound, cleavage of the N-methyl bond would be an expected fragmentation. Studies on related benzylpyridinium ions have shown that in addition to the primary C-N bond cleavage, intramolecular rearrangements can also occur, leading to alternative fragmentation channels. acs.orgresearchgate.net